Bazedoxifene is a third generation selective estrogen receptor modulator (SERM), developed by Pfizer following the completion of their takeover of Wyeth Pharmaceuticals. In late 2013, Pfizer received approval for bazedoxifene as part of the combination drug DUAVEE in the prevention (not treatment) of postmenopausal osteoporosis. It is approved in the European Union (marketed in Italy and Spain) and Japan as monotherapy. In 2013, the combination product containing conjugated estrogens and bazedoxifene was approved by the FDA for the treatment of moderate to severe vasomotor symptoms associated with menopause, as well as the prevention of postmenopausal osteoporosis in women.
Bazedoxifene is an Estrogen Agonist/Antagonist. The mechanism of action of bazedoxifene is as a Selective Estrogen Receptor Modulator.
Bazedoxifene is an indole derivative and third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Upon administration, bazedoxifene specifically binds to estrogen receptors in responsive tissues, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it either promotes or suppresses the transcription of estrogen-regulated genes. Bazedoxifene acts as an estrogen antagonist in uterine and breast tissue, thereby blocking the proliferative effects of estrogen-binding to ER-positive cells in these tissues. Bazedoxifene functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In bone, it decreases bone resorption and bone turnover and increases bone mineral density.
Bazedoxifene
CAS No.: 198481-32-2
Cat. No.: VC21343400
Molecular Formula: C30H34N2O3
Molecular Weight: 470.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 198481-32-2 |
---|---|
Molecular Formula | C30H34N2O3 |
Molecular Weight | 470.6 g/mol |
IUPAC Name | 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol |
Standard InChI | InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 |
Standard InChI Key | UCJGJABZCDBEDK-UHFFFAOYSA-N |
SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O |
Canonical SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O |
Appearance | Solid |
Pharmacokinetic Properties
Absorption and Bioavailability
Bazedoxifene demonstrates rapid absorption following oral administration, reaching maximum plasma concentration (Cmax) at approximately 2 hours post-dose . The compound exhibits linear pharmacokinetics across a wide dosage range, from single doses of 0.5 mg to 120 mg and multiple daily doses from 1 mg to 80 mg . Despite efficient absorption, bazedoxifene has relatively low absolute bioavailability of approximately 6%, suggesting significant first-pass metabolism .
Distribution and Protein Binding
Following intravenous administration of a 3 mg dose, bazedoxifene exhibits a volume of distribution of 14.7 ± 3.9 L/kg . The compound demonstrates extensive protein binding (98-99%), which influences its distribution throughout the body and contributes to its pharmacokinetic profile .
Pharmacokinetic Parameters
Studies evaluating bazedoxifene's pharmacokinetic profile have reported consistent findings across different populations. In a study with healthy Korean male volunteers, the following parameters were observed:
Table 1: Key Pharmacokinetic Parameters of Bazedoxifene (20 mg)
Parameter | Mean ± Standard Deviation |
---|---|
Cmax | 3.191 ± 1.080 ng/mL |
AUClast | 44.697 ± 21.168 ng·h/mL |
Note: Values represent reference formulation data from bioequivalence studies
Drug Interactions
Pharmacokinetic interaction studies have identified potential interactions between bazedoxifene and other medications. When co-administered with cholecalciferol, a mild pharmacokinetic interaction was observed, with the geometric mean ratio (90% CI) of combined therapy to monotherapy being 1.044 (0.9263–1.1765) for Cmax and 1.1329 (1.0232–1.2544) for AUClast . This suggests a slight increase in bazedoxifene exposure when administered with cholecalciferol, though the clinical significance of this interaction appears limited.
Mechanism of Action
Selective Estrogen Receptor Modulation
Bazedoxifene functions as a selective estrogen receptor modulator, exhibiting tissue-selective agonist or antagonist activity depending on the cellular context and target genes . This selectivity underlies bazedoxifene's ability to produce beneficial effects in bone while avoiding unwanted stimulation of reproductive tissues.
Effects on Bone Metabolism
In bone tissue, bazedoxifene acts primarily as an estrogen receptor agonist, decreasing bone resorption and reducing biochemical markers of bone turnover to premenopausal ranges . This modulation of bone remodeling results in increased bone mineral density (BMD), which contributes significantly to the reduction in fracture risk observed in clinical studies .
Effects on Reproductive Tissues
In contrast to its agonist activity in bone, bazedoxifene functions primarily as an estrogen receptor antagonist in uterine and breast tissues . This tissue-selective antagonism explains the neutral or protective effects observed in these tissues during clinical evaluation, addressing safety concerns associated with conventional estrogen therapy.
Clinical Efficacy
Effects on Vertebral Fracture Risk
Meta-analyses of randomized controlled trials have demonstrated bazedoxifene's efficacy in reducing vertebral fracture risk in postmenopausal women with osteoporosis. Compared to placebo, bazedoxifene intervention significantly reduced the risk of vertebral fracture with a risk ratio (RR) of 0.69 (95% confidence interval = 0.52–0.93; P = .01) . This protective effect was consistent across studies, with no significant heterogeneity observed (I² = 0%, heterogeneity P = .71).
Effects on Bone Mineral Density
Bazedoxifene has demonstrated significant positive effects on spine bone mineral density (BMD). Clinical trials have shown that treatment with bazedoxifene significantly increased spine BMD at both 3 years (standardized mean difference = 8.31; 95% CI = 8.07–8.55; P < .005) and 7 years (standardized mean difference = 1.71; 95% CI = 1.55–1.87; P < .005) . These findings confirm the long-term efficacy of bazedoxifene in maintaining and improving bone density.
Limitations in Non-Vertebral Fracture Prevention
Outcome Measure | Effect | Statistical Significance |
---|---|---|
Vertebral Fracture Risk | 31% reduction (RR = 0.69) | P = .01 |
Spine BMD at 3 years | Significant increase (SMD = 8.31) | P < .005 |
Spine BMD at 7 years | Significant increase (SMD = 1.71) | P < .005 |
Non-vertebral Fracture Risk | No significant reduction | Not significant |
Note: Data derived from meta-analysis of randomized controlled trials
Emerging Therapeutic Applications
Anticancer Properties
Recent research has identified significant anticancer potential for bazedoxifene across multiple cancer types, including breast cancer, liver cancer, pancreatic cancer, colon cancer, head and neck cancer, medulloblastoma, brain cancer, and gastrointestinal cancer . This represents an important new direction for bazedoxifene's clinical application through drug repositioning.
Mechanisms of Anticancer Activity
Studies have identified several mechanisms through which bazedoxifene may exert anticancer effects:
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